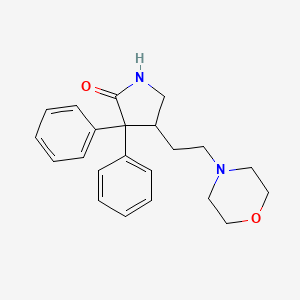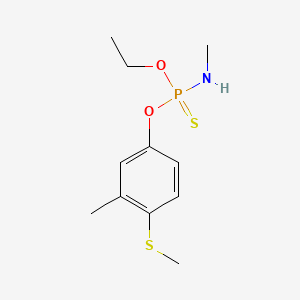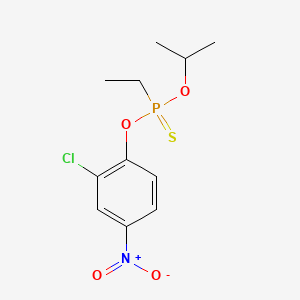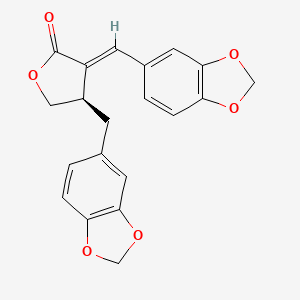
Alternariol monomethyl ether
説明
Alternariol monomethyl ether (AME) is a mycotoxin originally isolated from A. brassicae extracts. It is a common contaminant in cereal grains such as wheat, barley, and sorghum. AME is cytotoxic to bacterial and mammalian cells .
Synthesis Analysis
Alternariol (AOH) and alternariol-9-monomethyl ether (AME) are two secondary metabolites of Alternaria fungi which can be found in various foodstuffs like tomatoes, nuts, and grains . The gene cluster for the biosynthesis of AOH and AME has been identified through CRISPR/Cas9-mediated gene inactivation of several biosynthesis genes in A. alternata and heterologous expression of the gene cluster in Aspergillus .Molecular Structure Analysis
The molecular structure of AME has been analyzed using computational methods. The C9 site, which is always exposed outside the binding cavity, makes the structural differences between AOH and AME negligible .Chemical Reactions Analysis
Alternariol and its derivatives, including AME, have been found to exhibit anticancer effects through several pathways, including cytotoxic, reactive oxygen species leading to oxidative stress and mitochondrial dysfunction-linked cytotoxic effect, anti-inflammatory, cell cycle arrest, apoptotic cell death, genotoxic and mutagenic, anti-proliferative, autophagy, and estrogenic and clastogenic mechanisms .Physical And Chemical Properties Analysis
The physico-chemical properties of alternariol, alternariol monomethyl ether, isomethyl alternariol, and demethylated alternariol were investigated and compared using the density functional theory. The optimized structures, electronic potential maps, and frontier orbitals are illustrated .科学的研究の応用
Cytotoxicity Studies
AME is studied for its cytotoxic effects on human cells. Research has shown that AME can cause a dose-dependent loss of cell viability in human intestinal epithelial cells (Caco-2) and hepatocytes (HepG2). This is significant for understanding the potential health risks associated with exposure to Alternaria mycotoxins, which are common contaminants in food products .
Food Safety and Contamination
AME, as a major mycotoxin produced by fungi of the genus Alternaria, is a common contaminant in fruits, vegetables, cereals, and grains. Studies focusing on the detection and quantification of AME in food products are crucial for assessing and managing the risk of mycotoxin contamination in the food supply chain .
Mycotoxin Interaction Research
The combined toxicity of AME with other mycotoxins is an area of active research. Investigations into how AME interacts with other mycotoxins, such as tenuazonic acid, can provide insights into the cumulative health effects of mycotoxin exposure and inform regulatory standards for food safety .
Antifungal and Phytotoxic Activity
AME exhibits antifungal and phytotoxic activities, which can be leveraged in agricultural research to develop strategies for crop protection. Understanding the mechanisms behind AME’s antifungal properties can lead to the creation of new fungicides or the improvement of existing ones .
DNA Damage and Repair Mechanisms
Research has indicated that AME possesses DNA strand-breaking activity. This property is significant for studying the mechanisms of DNA damage and repair, as well as for understanding the mutagenic potential of AME and its implications for human health .
Oxidative Stress and Cell Death
AME induces toxicity via cell death and oxidative stress in swine intestinal epithelial cells. This is relevant for veterinary science and animal nutrition, as it helps to assess the risk posed by Alternaria toxins to livestock health. The study of AME’s impact on cell viability, apoptosis, and oxidative stress response is essential for developing protective measures for animal health .
Safety And Hazards
Alternariol monomethyl ether is a mycotoxin that can be harmful if inhaled or comes into contact with skin or eyes. It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
特性
IUPAC Name |
3,7-dihydroxy-9-methoxy-1-methylbenzo[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-7-3-8(16)4-12-13(7)10-5-9(19-2)6-11(17)14(10)15(18)20-12/h3-6,16-17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSDQFNUYFTXMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178004 | |
| Record name | Alternariol monomethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alternariol monomethyl ether | |
CAS RN |
23452-05-3, 26894-49-5 | |
| Record name | Djalonensone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23452-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alternariol monomethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023452053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alternariol monomethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dihydroxy-9-methoxy-1-methylbenzo[c]chromen-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 23452-05-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALTERNARIOL MONOMETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y79STA800H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does AME induce apoptosis in human colon carcinoma cells?
A1: Research indicates that AME activates the mitochondrial apoptotic pathway by triggering the opening of the mitochondrial permeability transition pore (PTP). This leads to a loss in mitochondrial transmembrane potential (ΔΨm), generating reactive oxygen species (ROS) like superoxide (O2•−). Consequently, cytochrome c is released, activating caspase 9 and ultimately leading to apoptosis. []
Q2: Does AME directly target mitochondria to induce apoptosis?
A2: Experiments suggest that AME does not directly target mitochondria to induce PTP-dependent permeabilization. Studies using isolated organelles and Bax-knockout cells showed no significant difference in AME-induced apoptosis compared to control cells, indicating that Bax, a pro-apoptotic protein, is not directly involved. []
Q3: Does AME affect the activity of topoisomerases?
A3: Yes, studies have shown that AME can effectively inhibit the unwinding activity of topoisomerases in methicillin-resistant Staphylococcus aureus (MRSA). This inhibition is significant as topoisomerases play a crucial role in cell division and are considered potential targets for AME's antibacterial activity. []
Q4: What is the molecular formula and weight of AME?
A4: The molecular formula of AME is C15H10O5, and its molecular weight is 270.24 g/mol. [, ]
Q5: What spectroscopic data are available for AME identification?
A5: AME can be identified using various spectroscopic methods: * UV-Vis Spectroscopy: AME exhibits characteristic absorbance peaks in the UV-Vis spectrum. [] * Infrared Spectroscopy (IR): The carbonyl stretching frequency of AME appears lower than that of its trimethyl ether derivative due to intramolecular hydrogen bonding. [] * Nuclear Magnetic Resonance Spectroscopy (NMR): NMR provides detailed structural information about AME. [, ] * Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular weight and fragmentation pattern of AME. []
Q6: How does blue light affect AME production in Alternaria alternata?
A6: Studies have shown that blue light significantly inhibits the production of AME in Alternaria alternata. This effect is most pronounced during the fungus's exponential growth phase, and even 12 hours of exposure can drastically reduce AME levels. Notably, this inhibition occurs without significantly affecting mycelial dry weight. [, ]
Q7: Does AME exhibit any catalytic properties?
A7: Currently, there is no scientific literature supporting AME possessing catalytic properties.
Q8: Have there been computational studies on AME's interaction with biological targets?
A8: Yes, molecular docking and dynamic simulation studies have been conducted to understand AME's interaction with antibodies. These studies highlight the importance of the C9 site in AME for equivalent recognition by certain antibodies. []
Q9: How does the methylation of alternariol (AOH) to form AME affect its biological activity?
A9: While both AOH and AME exhibit toxicity, their potency and specific effects can differ. The methylation of AOH to form AME can influence its interaction with biological targets and alter its absorption, distribution, metabolism, and excretion (ADME) properties. [, ]
Q10: What is the stability of AME in different solvents?
A10: AME demonstrates varying solubility in different solvents. It shows poor solubility in water and some common organic solvents, which can pose challenges for its analysis and formulation. []
Q11: What are the known toxic effects of AME?
A11: AME exhibits various toxic effects, including: * Cytotoxicity: AME can induce cell death in various cell types, including human colon carcinoma cells, through apoptosis. [] * Genotoxicity: AME has been reported to induce DNA damage. [] * Developmental Toxicity: Studies suggest potential developmental toxicity associated with AME exposure. []
Q12: What analytical techniques are commonly employed for AME detection and quantification?
A12: Several analytical techniques are available for AME analysis, including: * Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for preliminary screening and identification of AME. [, ] * High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as ultraviolet (UV), fluorescence, and diode-array detectors (DAD), is widely used for separating and quantifying AME. [, , , , ] * Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Tandem Mass Spectrometry (LC-MS/MS): These techniques offer high sensitivity and selectivity for AME detection and confirmation in complex matrices like food samples. [, , , , , ]
Q13: What are the advantages of using stable isotope dilution assay (SIDA) for AME analysis?
A13: SIDA offers several advantages for AME quantification, including: * High Accuracy and Precision: The use of stable isotope-labeled internal standards corrects for losses during sample preparation and analysis, resulting in increased accuracy and precision. [] * Improved Sensitivity: SIDA can achieve low limits of detection (LOD) and quantification (LOQ) for AME, allowing for the analysis of trace amounts in complex matrices. []
Q14: Is there information available on the environmental fate and degradation of AME?
A14: Limited information is currently available regarding the environmental fate and degradation of AME. Further research is needed to assess its persistence, bioaccumulation potential, and potential effects on ecosystems. []
Q15: What foods are commonly contaminated with AME?
A15: AME contamination has been reported in various food commodities, including: * Fruits: Tomatoes and tomato products, citrus fruits, apples, pears, raspberries. [, , , , , ] * Cereals: Wheat, barley, sorghum. [, , , , ] * Oilseeds: Sunflower seeds, oilseed rape meal. [, , , ] * Other: Wine, prune nectar, lentils. []
Q16: Are there any known antagonists or inhibitors of AME's toxic effects?
A16: Research suggests that hemin, a biological pyrrole pigment, can inhibit AME-induced mutagenicity in Chinese hamster V79 cells. []
Q17: Are there any alternative compounds with similar biological activity to AME?
A17: Currently, there is limited information available regarding alternative compounds with similar biological activity to AME. Further research is necessary to explore potential substitutes. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1,1'-Spirobi[1H-indene]-5,5',6,6'-tetrol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-](/img/structure/B1665664.png)







![1-(4-Chlorophenyl)-3-[4-[4-(trifluoromethoxy)anilino]piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B1665674.png)
![N1-(7-cyclobutyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N3,N3,2,2-tetramethylpropane-1,3-diamine](/img/structure/B1665675.png)
